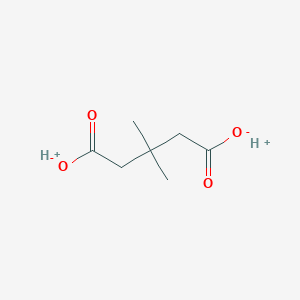

3,3-Dimethylglutaric acid

Übersicht

Beschreibung

3,3-Dimethylpentandioat: ist eine organische Verbindung mit der Summenformel C7H12O4. Es ist ein Derivat der Glutarsäure, bei dem zwei Methylgruppen an das dritte Kohlenstoffatom der Pentandioatsäurekette gebunden sind. Diese Verbindung wird gelegentlich im menschlichen Urin gefunden und hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Laborsynthese: Eine übliche Methode zur Synthese von 3,3-Dimethylpentandioat beinhaltet die Reaktion von tert-Amylchlorid mit Propionaldehyd zur Bildung von 3,3-Dimethylpentan-2-ol. Dieses Zwischenprodukt wird dann dehydratisiert, um 3,3-Dimethylpent-2-en zu bilden, das anschließend hydriert wird, um 3,3-Dimethylpentan zu ergeben.

Industrielle Produktion: Industriell kann die Verbindung durch die Reaktion von Magnesiumalkoxylethylmalonat mit 2-Dimethylbutyrylchlorid zu 2,2-Dimethylbutyrylethylmalonat synthetisiert werden.

Chemische Reaktionsanalyse

Reaktionstypen:

Oxidation: 3,3-Dimethylpentandioat kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Reduktion dieser Verbindung kann zur Bildung von Alkoholen oder anderen reduzierten Formen führen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte:

Oxidationsprodukte: Carbonsäuren, Aldehyde.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Halogenierte Verbindungen, substituierte Ester.

Wissenschaftliche Forschungsanwendungen

Chemie:

Katalyse: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallen zu bilden.

Synthese: Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie:

Stoffwechselstudien: Gelegentlich im menschlichen Urin gefunden, was auf seine Rolle in Stoffwechselwegen hinweist.

Medizin:

Arzneimittelentwicklung: Potenzielles Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.

Industrie:

Polymerproduktion: Verwendet bei der Herstellung bestimmter Arten von Polymeren und Harzen.

Landwirtschaft: Zwischenprodukt bei der Synthese von Agrochemikalien.

Wirkmechanismus

Der Mechanismus, durch den 3,3-Dimethylpentandioat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Wegen. Es kann als Ligand wirken, Komplexe mit Metallionen bilden, die dann an katalytischen Prozessen teilnehmen können. Die spezifischen Wege und Ziele hängen vom Kontext seines Einsatzes ab, z. B. in der Katalyse oder in Stoffwechselstudien .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,3-Dimethylpentanedioate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated compounds, substituted esters.

Wissenschaftliche Forschungsanwendungen

2. Pesticide Manufacturing

DMGA and its esters are noted for their utility as intermediates in pesticide formulations. The compound's structure allows it to be modified into various derivatives that enhance the efficacy and stability of agrochemicals .

Biological Applications

3. Cryoprotectant in Reproductive Biology

Recent studies have highlighted the effectiveness of DMGA as a cryoprotectant for porcine spermatozoa during freezing and thawing processes. A study demonstrated that 3,3-dimethylglutaric anhydride poly-L-lysine (DMGA-PLL) significantly improved the post-thaw motility and viability of sperm cells, suggesting its potential use in reproductive technologies .

4. Metabolomic Research

In metabolic studies, DMGA has been identified as a significant metabolite associated with obesity-related conditions. Research utilizing non-targeted metabolomics found correlations between DMGA levels and gut microbiota profiles, indicating its relevance in understanding metabolic disorders .

Case Studies

Case Study 1: Pesticide Development

A patent describes a method for synthesizing DMGA from dimedone using ozone treatment, resulting in high-purity yields suitable for agricultural applications. The method emphasizes cost-effectiveness and simplicity, making it attractive for large-scale production .

Case Study 2: Cryopreservation Techniques

In reproductive biology, DMGA's role as a cryoprotectant was evaluated through controlled experiments involving porcine spermatozoa. Results indicated enhanced survival rates post-thaw compared to traditional cryoprotectants, highlighting its potential for improving reproductive outcomes in livestock .

Wirkmechanismus

The mechanism by which 3,3-Dimethylpentanedioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in catalysis or metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3,3-Dimethylglutarsäure: Ein weiteres Derivat der Glutarsäure mit ähnlichen strukturellen Merkmalen.

2,2-Dimethylpentandioatsäure: Ein strukturelles Isomer mit Methylgruppen am zweiten Kohlenstoffatom.

Glutarsäure: Die Stammverbindung ohne Methylsubstitutionen.

Einzigartigkeit:

Strukturelle Merkmale: Das Vorhandensein von zwei Methylgruppen am dritten Kohlenstoffatom macht 3,3-Dimethylpentandioat im Vergleich zu seinen Analoga einzigartig.

Reaktivität: Seine spezifischen Reaktivitätsmuster bei Oxidations-, Reduktions- und Substitutionsreaktionen unterscheiden es von ähnlichen Verbindungen.

Biologische Aktivität

3,3-Dimethylglutaric acid (DMGA), an organic compound classified as a methyl-branched fatty acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and metabolic studies. This article explores the biological activity of DMGA, summarizing research findings, case studies, and relevant data.

- Chemical Formula : CHO

- Molecular Weight : 160.17 g/mol

- IUPAC Name : 3,3-dimethylpentanedioic acid

DMGA is characterized by its branched structure, which influences its interaction with biological systems.

Metabolic Role

DMGA is involved in various metabolic pathways and has been identified as a metabolite in several studies. For instance, it has been linked to obesity-related metabolic profiles where elevated levels were associated with specific gut microbiota compositions. A study on juvenile obesity indicated that DMGA levels correlated positively with certain bacterial genera, suggesting a role in metabolic regulation and gut health .

Cardiovascular Applications

DMGA has been evaluated for its potential in cardiovascular imaging. The compound is a precursor for the synthesis of radiolabeled fatty acids used in myocardial imaging. Research indicates that derivatives of DMGA exhibit favorable myocardial uptake characteristics, making them suitable candidates for evaluating myocardial fatty acid uptake in clinical settings .

Case Study 1: Metabolomic Profiling

In a study assessing the metabolome of obese juveniles, DMGA was identified as a significant metabolite correlating with the abundance of Ruminococcus bacteria. The study employed non-targeted metabolomics to analyze plasma and fecal samples over five months, revealing that DMGA levels were influenced by dietary patterns and gut microbiota .

Case Study 2: Myocardial Imaging Agent Development

Research focused on developing a new agent for myocardial imaging utilized DMGA derivatives. The studies demonstrated that these compounds exhibited prolonged retention in cardiac tissues, indicating their potential for better imaging contrast compared to traditional agents . The following table summarizes the retention characteristics of various fatty acid analogs:

| Compound | Retention Time (min) | Heart:Blood Ratio |

|---|---|---|

| DMIPP | 120 | 5.2 |

| BMIPP | 90 | 4.0 |

| IPP | 60 | 2.5 |

Synthesis and Applications

DMGA can be synthesized through multiple methods, including the reaction of isophorone with hydrogen peroxide or via multi-step processes involving cyanacetamide and acetone . Its applications extend to:

Eigenschaften

IUPAC Name |

3,3-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQIGLHYXLKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063617 | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3,3-Dimethylglutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4839-46-7 | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F62R475 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103.5 °C | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.